

Spectroscopic Profile of 9H-Carbazol-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819

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This guide provides a comprehensive overview of the spectroscopic data available for **9H-Carbazol-1-amine** (CAS No: 18992-86-4), a key heterocyclic amine of interest to researchers in drug development and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and logical workflows.

Quantitative Spectroscopic Data

The empirical formula for **9H-Carbazol-1-amine** is $C_{12}H_{10}N_2$, with a molecular weight of 182.22 g/mol. The available spectroscopic data is summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.81	s	-	N-H (Carbazole)
8.03	d	8.0	Aromatic H
7.52	d	8.0	Aromatic H
7.37	t	8.0	Aromatic H (2H)
7.13	t	7.4	Aromatic H
6.94	t	7.6	Aromatic H
Solvent: DMSO-d ₆ , Spectrometer Frequency: 400 MHz			

Table 2: ¹³C NMR Spectroscopic Data

While the existence of ¹³C NMR data for **9H-Carbazol-1-amine** is noted in databases such as PubChem, specific chemical shift values are not readily available in the public domain at the time of this guide's compilation.[1] Researchers are advised to acquire this data experimentally or consult specialized proprietary databases.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3468, 3379	N-H Stretching (Amine)
3054	Aromatic C-H Stretching
2924, 2854	Aliphatic C-H Stretching (trace)
1621, 1587	N-H Bending (Amine) / C=C Stretch
1494, 1455	Aromatic C=C Stretching
1327, 1265, 1215	C-N Stretching
1150, 1018	In-plane C-H Bending
888, 741	Out-of-plane C-H Bending
Medium: Chloroform (CHCl ₃)	

Table 4: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Ion Species	Method
183.0916 (found)	[M+H] ⁺	ESI-TOF
183.0917 (calculated)	[M+H] ⁺	-

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of aromatic and heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Ensure the **9H-Carbazol-1-amine** sample is of high purity.
 - Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Instrument Parameters (for a 400 MHz spectrometer):
 - For ¹H NMR:
 - Spectrometer Frequency: 400 MHz.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-64, depending on concentration.
 - Relaxation Delay: 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: -2 to 12 ppm.
 - For ¹³C NMR:
 - Spectrometer Frequency: 100 MHz.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Perform phase and baseline corrections on the resulting spectrum.
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - For solution-based measurements, dissolve the sample in a suitable solvent (e.g., Chloroform) that has minimal interference in the regions of interest.
- Instrument Parameters:
 - Run a background spectrum of the empty sample holder (or pure solvent).
 - Acquire the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Set the resolution to 4 cm^{-1} and accumulate 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

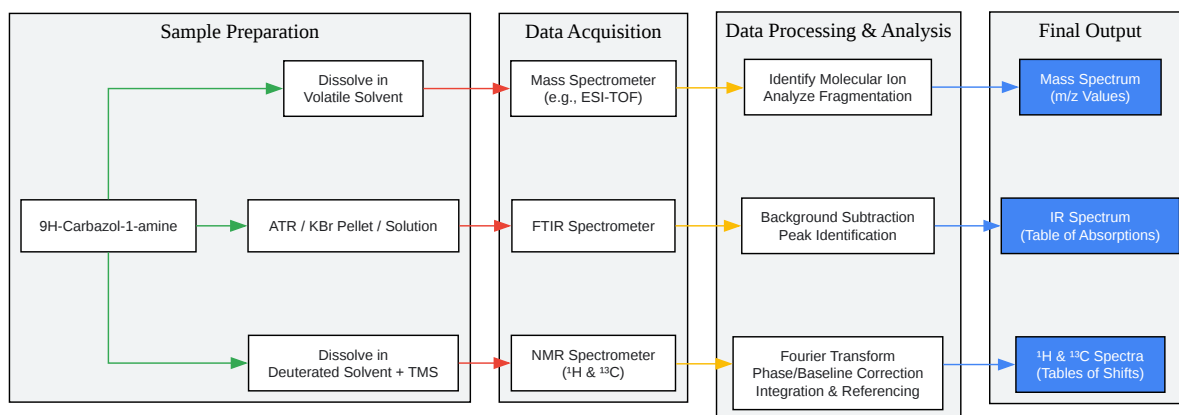
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation and Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Instrument Parameters (for ESI-TOF):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for amines to generate $[M+H]^+$ ions.
 - Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
 - Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.
 - Acquire data over a relevant m/z range (e.g., 50-500 amu).
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak.
 - For high-resolution data, compare the measured exact mass to the calculated mass to confirm the elemental composition.
 - If fragmentation data is acquired (e.g., in MS/MS), analyze the fragment ions to gain further structural information.

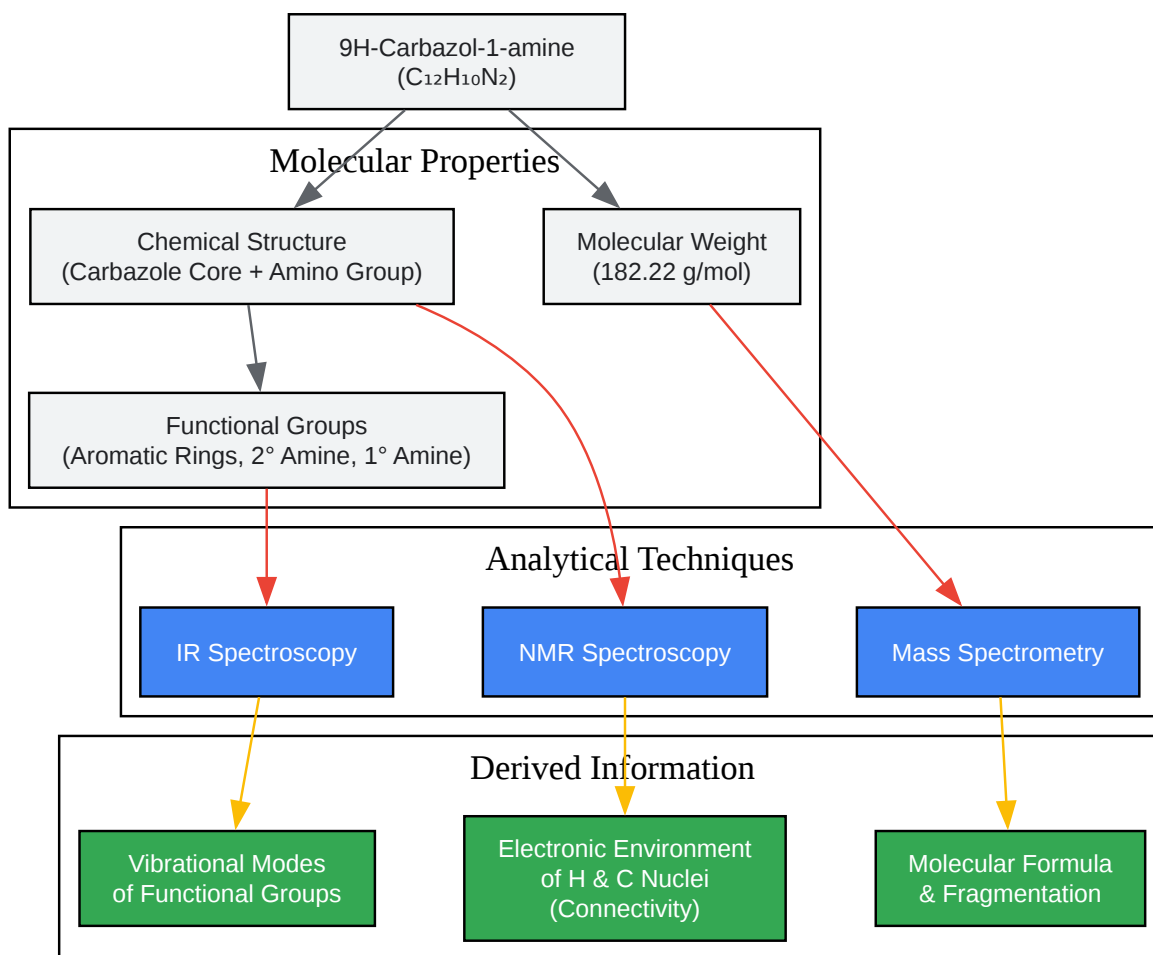
Visualization of Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.



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Caption: General workflow for the spectroscopic characterization of **9H-Carbazol-1-amine**.



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Caption: Relationship between molecular properties and spectroscopic techniques.

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References

- 1. 9H-Carbazol-1-amine | $C_{12}H_{10}N_2$ | CID 146468 - PubChem [pubchem.ncbi.nlm.nih.gov]

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